(S)-2-Trifluoromethylpiperidine hydrochloride is a chemical compound with the molecular formula and a CAS number of 154727-51-2. This compound is recognized for its utility in laboratory settings, particularly in organic synthesis and medicinal chemistry. It is classified as a hazardous material under the OSHA Hazard Communication Standard due to its potential to cause skin and eye irritation .
(S)-2-Trifluoromethylpiperidine hydrochloride is typically sourced from chemical suppliers such as Thermo Fisher Scientific and Sigma-Aldrich. It is classified as a laboratory chemical, with specific regulations governing its handling and use due to its hazardous nature. The compound is part of the broader category of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals .
The synthesis of (S)-2-Trifluoromethylpiperidine hydrochloride can be accomplished through various methods, often involving the introduction of trifluoromethyl groups into piperidine derivatives. A common synthetic route includes:
The reaction mechanism generally involves nucleophilic substitution where the trifluoromethyl group replaces a hydrogen atom on the piperidine ring, followed by protonation to yield the hydrochloride salt .
The molecular structure of (S)-2-Trifluoromethylpiperidine hydrochloride features a piperidine ring substituted with a trifluoromethyl group at the second position. The structure can be represented as follows:
This structure contributes to its unique chemical properties and reactivity .
The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirming its identity and purity levels exceeding 96% in most commercial preparations .
(S)-2-Trifluoromethylpiperidine hydrochloride participates in several chemical reactions typical of piperidine derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, enhancing its nucleophilicity compared to non-substituted piperidines .
The mechanism of action for (S)-2-Trifluoromethylpiperidine hydrochloride largely revolves around its role as a nucleophile in organic reactions. The trifluoromethyl group stabilizes negative charge during reaction processes, facilitating various transformations:
Data indicates that these mechanisms are vital for its efficacy in synthetic pathways used in drug development .
Relevant analyses confirm that these properties make it suitable for various laboratory applications .
(S)-2-Trifluoromethylpiperidine hydrochloride finds extensive use in scientific research, particularly in:
Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, constitutes one of the most fundamental and prevalent structural motifs in pharmaceutical agents. Historically, natural products containing the piperidine nucleus, such as piperine from black pepper, provided early evidence of its biological relevance. The scaffold's adaptability, balanced basicity (pKa ~11), and capacity to adopt both chair and boat conformations facilitate optimal binding interactions with diverse biological targets. This flexibility allows medicinal chemists to fine-tune the three-dimensional orientation of pharmacophoric elements attached to the ring system [1] [7].
Contemporary drug discovery exploits piperidine's versatility across therapeutic areas. Over 70 commercialized pharmaceuticals incorporate piperidine as a core structural element, spanning central nervous system modulators, antiaggregants, anticoagulants, antihistamines, and anticancer agents. Notable examples include the antipsychotic risperidone, the analgesic fentanyl, and the cholinesterase inhibitor donepezil (used in Alzheimer's disease). The scaffold's significance continues to grow, with piperidine derivatives increasingly recognized as vital components in agrochemical development due to their remarkable bioactivity profiles against plant pathogens and pests [3] [7]. The piperidine ring serves multiple functions within drug molecules: it can act as a conformational constraint, improve aqueous solubility through salt formation (as in hydrochloride salts), enhance membrane permeability due to moderate lipophilicity, and provide a synthetic handle for further structural elaboration. The development of (S)-2-Trifluoromethylpiperidine hydrochloride builds upon this established framework, incorporating strategic modifications to amplify these inherent advantages.
Table 1: Therapeutic Classes and Representative Piperidine-Containing Drugs
Therapeutic Class | Representative Drug(s) | Primary Biological Target | Approval Period |
---|---|---|---|
Antipsychotics | Risperidone | Dopamine D₂, Serotonin 5-HT₂A receptors | 1990s |
Analgesics | Fentanyl, Sufentanil | μ-opioid receptor | 1960s-1980s |
Anticholinesterases | Donepezil | Acetylcholinesterase | 1990s |
Antihistamines | Loratadine, Fexofenadine | Histamine H₁ receptor | 1980s-1990s |
Anticancer Agents | Ibrutinib (BTK inhibitor) | Bruton's tyrosine kinase | 2010s |
Antifungals (Agrochemical) | Fluoxastrobin | Mitochondrial complex III | 2000s |
Recent trends indicate diversification in piperidine functionalization strategies, particularly through stereoselective synthesis and introduction of fluorinated groups. The scaffold's tolerance for extensive substitution at C-2, C-3, and C-4 positions without significant ring distortion enables the creation of chemical libraries with substantial three-dimensional diversity. This adaptability positions piperidine derivatives, including (S)-2-Trifluoromethylpiperidine hydrochloride, as privileged structures in fragment-based drug design and molecular hybridization approaches targeting emerging disease mechanisms [1] [3] [7].
The trifluoromethyl group (-CF₃) represents one of medicinal chemistry's most impactful substituents for modulating compound properties. Its strategic incorporation into bioactive molecules, including piperidine derivatives, addresses multiple optimization challenges simultaneously. The -CF₃ group combines extreme electronegativity (Pauling scale: 3.98), substantial lipophilicity (Hansch π parameter: 0.88), and low polarizability with exceptional metabolic stability. These properties arise from fluorine's compact atomic radius (1.47 Å), the strength of the carbon-fluorine bond (~485 kJ/mol), and the group's hydrophobic surface area [2] [4] [6].
Trifluoromethyl substitution profoundly influences molecular interactions. Electronically, the -CF₃ group exerts a strong inductive effect, reducing the basicity of adjacent nitrogen atoms (e.g., piperidine nitrogen) by 2-3 pKa units. This modulation can enhance blood-brain barrier penetration for central nervous system targets and reduce cation-mediated tissue accumulation. Sterically, -CF₃ (van der Waals volume ~38 ų) effectively mimics isopropyl groups but with distinct electronic properties, enabling unique binding interactions. Its hydrophobic character significantly increases partition coefficients (log P increases of 0.7-1.2 log units compared to methyl analogues), promoting passive membrane diffusion while resisting oxidative metabolism—particularly beneficial for improving oral bioavailability and extending elimination half-lives [2] [6].
Table 2: Impact of Trifluoromethyl Substitution on Key Molecular Properties
Molecular Property | Effect of -CF₃ Substitution | Consequence for Drug Design |
---|---|---|
Lipophilicity | Increases log P by +0.7 to +1.2 | Enhanced membrane permeability, tissue distribution |
Metabolic Stability | Resists CYP450-mediated oxidation | Reduced clearance, extended half-life, lower dose requirements |
Basicity (Adjacent N) | Decreases pKa by 2-3 units | Modulated tissue penetration, reduced cation-mediated toxicity |
Stereoelectronic Effects | Strong σI (-0.39), weak σR (+0.12) | Altered binding affinity through polar interactions and dipole alignment |
Bioisosteric Mimicry | Mimics isopropyl, tert-butyl, SCH₃ | Occupation of hydrophobic binding pockets with distinct electronic properties |
These properties explain why approximately 25% of newly approved small-molecule pharmaceuticals now contain fluorine, with the trifluoromethyl group being among the most prevalent fluorinated motifs. Between 2000 and 2022, the United States Food and Drug Administration approved 19 trifluoromethyl-containing drugs spanning therapeutic areas including oncology (e.g., alpelisib), neurology (ubrogepant), and infectious diseases. In ubrogepant—a calcitonin gene-related peptide receptor antagonist for migraine—the trifluoroethyl group attached to a piperidine nitrogen enhances receptor binding affinity and metabolic stability compared to non-fluorinated counterparts. Similarly, in alpelisib (a phosphatidylinositol-3-kinase inhibitor), the trifluoromethyl alkyl group on the pyridine ring contributes to nanomolar enzyme inhibition and optimized pharmacokinetics [6].
For piperidine-containing compounds specifically, trifluoromethylation at the 2-position introduces a chiral center while positioning the group for optimal interactions within enzyme binding pockets. The electron-withdrawing nature of -CF₃ influences the ring's conformational equilibrium and the nitrogen's protonation state, which can be exploited to fine-tune target engagement. These strategic advantages underpin the development of (S)-2-Trifluoromethylpiperidine hydrochloride as a precursor to molecules where these property enhancements are desirable [1] [6].
Chirality profoundly influences the pharmacological profile of piperidine-based therapeutics. The introduction of a trifluoromethyl group at the 2-position of the piperidine ring creates a stereogenic center, generating two enantiomers—(R)- and (S)-2-trifluoromethylpiperidine—that frequently exhibit distinct biological behaviors. The stereochemistry at this position governs three-dimensional molecular architecture, influencing binding affinity to chiral biological targets, metabolic fate, and potential off-target effects [1] [7].
The (S)-configuration at C-2 positions the trifluoromethyl group equatorially in the preferred chair conformation, minimizing 1,3-diaxial interactions and steric crowding. This orientation presents distinct molecular topology to biological targets compared to the (R)-enantiomer. Enantioselective recognition is particularly crucial for targets with asymmetric binding sites, such as G-protein-coupled receptors, ion channels, and enzymes. For instance, in central nervous system agents targeting sigma receptors or serotonin transporters, the (S)-enantiomer of 2-arylpiperidine derivatives often demonstrates superior affinity and selectivity over its (R)-counterpart. This preference extends to metabolic enzymes; cytochrome P450 isoforms frequently exhibit stereoselective metabolism, where one enantiomer may undergo faster degradation or form distinct metabolites [1].
Synthetic access to enantiomerically pure (S)-2-trifluoromethylpiperidine hydrochloride presents considerable challenges. Conventional synthesis routes yield racemic mixtures, necessitating resolution or asymmetric methodologies. Contemporary approaches include:
Table 3: Enantioselective Synthesis Methods for (S)-2-Trifluoromethylpiperidine Hydrochloride
Methodology | Key Features | Typical Enantiomeric Excess (%) | Advantages/Limitations |
---|---|---|---|
Catalytic Asymmetric Hydrogenation | Heterogeneous or homogeneous catalysts reduce trifluoromethyl pyridinium salts | 90-98% | High atom economy; requires specialized catalysts |
Enzymatic Kinetic Resolution | Hydrolysis of racemic N-acyl derivatives using immobilized lipases | >99% (after recycling) | Mild conditions; maximum yield 50% without racemization recycling |
Diastereomeric Salt Formation | Preferential crystallization using chiral acids (e.g., dibenzoyl tartaric acid) | 97-99% | Scalable; dependent on crystalline properties |
Chiral Auxiliary Approaches | Alkylation/trifluoromethylation of piperidine enolates bearing chiral auxiliaries | >98% | Reliable stereocontrol; additional synthetic steps for attachment/removal |
The hydrochloride salt form enhances crystallinity, facilitates purification, and improves stability—critical attributes for pharmaceutical manufacturing. Maintaining optical purity during salt formation and subsequent synthetic steps is paramount, as even minor racemization can compromise biological performance. Rigorous analytical control using chiral stationary phase high-performance liquid chromatography, nuclear magnetic resonance spectroscopy with chiral solvating agents, and vibrational circular dichroism ensures enantiomeric integrity [1].
The strategic combination of chiral piperidine architecture with trifluoromethyl substitution creates a versatile building block for drug discovery. The (S)-configuration frequently demonstrates superior pharmacological profiles, as evidenced by multiple commercial drugs containing chiral piperidines. For example, paroxetine (an antidepressant) contains a piperidine ring with defined stereochemistry critical for serotonin reuptake inhibition. Similarly, the stereochemistry of maraviroc (a CCR5 antagonist) determines antiviral efficacy. (S)-2-Trifluoromethylpiperidine hydrochloride provides a template for developing new chemical entities where these stereochemical advantages are leveraged alongside the beneficial properties imparted by fluorine substitution [1] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3